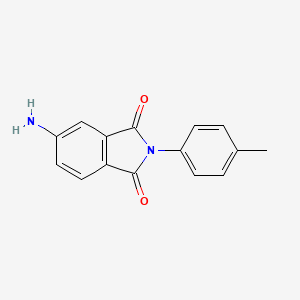
5-Amino-2-(4-methylphenyl)isoindole-1,3-dione
Overview
Description
“5-Amino-2-(4-methylphenyl)isoindole-1,3-dione” is a type of organic compound known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Molecular Structure Analysis
The molecular structure of “5-Amino-2-(4-methylphenyl)isoindole-1,3-dione” is represented by the empirical formula C15H12N2O3 . Its molecular weight is 268.27 .Chemical Reactions Analysis
While specific chemical reactions involving “5-Amino-2-(4-methylphenyl)isoindole-1,3-dione” are not available, phthalimides undergo various reactions. For instance, they can be synthesized via the condensation of a phthalic anhydride with primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-2-(4-methylphenyl)isoindole-1,3-dione” include a molecular weight of 268.27 and an empirical formula of C15H12N2O3 .Scientific Research Applications
Synthesis and Structural Studies
Synthetic Approaches : Research has focused on synthesizing derivatives of isoindole-1,3-dione, demonstrating various methods, including conventional and microwave-assisted reactions, to produce N-(Arylaminomethyl)-phthalimides. These methods offer efficient and easy synthesis routes for compounds related to 5-Amino-2-(4-methylphenyl)isoindole-1,3-dione, with potential applications in material science and pharmaceuticals (Sena et al., 2007).
Crystal Structure and IR Spectrum : The structural and IR spectroscopic studies of organo-amino compounds, including derivatives of isoindole-1,3-dione, have been conducted, providing insights into their crystalline forms and molecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in drug design and material science (Anouar et al., 2019).
Chemical Properties and Reactivity
Chemical Behavior : Investigations into the chemical behavior of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas have been carried out. These studies provide valuable information on the reactivity and potential applications of isoindole-1,3-dione derivatives in the development of new chemicals and pharmaceuticals (Sedlák et al., 2005).
Corrosion Inhibition : Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. This highlights the potential of isoindole-1,3-dione derivatives in industrial applications, particularly in corrosion protection (Bentiss et al., 2009).
Biological Activity
Antibacterial Activity : Synthetic studies have been conducted on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, examining their antibacterial activity. These compounds, related to 5-Amino-2-(4-methylphenyl)isoindole-1,3-dione, show promise as chemotherapeutic agents, highlighting their potential in addressing bacterial infections (Ahmed et al., 2006).
Pharmacological Properties : A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives have been investigated for their potential as ligands of phosphodiesterase 10A and serotonin receptors. These studies suggest the possibility of using these compounds as antipsychotics, indicating significant pharmacological applications (Czopek et al., 2020).
properties
IUPAC Name |
5-amino-2-(4-methylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHABPHDBZIXDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(4-methylphenyl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997995.png)
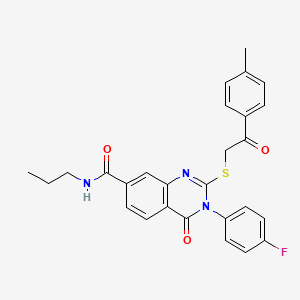
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2997998.png)
![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)
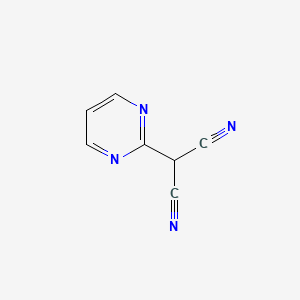
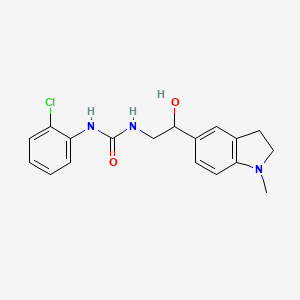
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)
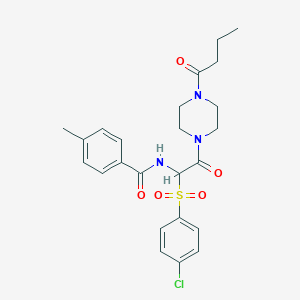
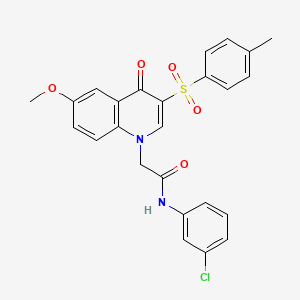
![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)
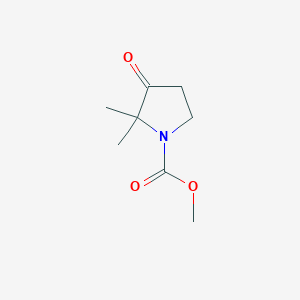
![(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2998011.png)
![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)